5-(3-Methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
Description
5-(3-Methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline is a heterocyclic compound featuring a pyrroloquinoxaline core substituted with a 3-methoxybenzyl group at position 5 and a trifluoromethyl group at position 5.
Properties
IUPAC Name |
5-[(3-methoxyphenyl)methyl]-7-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O/c1-26-17-6-2-4-14(10-17)12-24-13-16-5-3-9-25(16)18-8-7-15(11-19(18)24)20(21,22)23/h2,4,6-8,10-11,16H,3,5,9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLPJUODIPZBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC3CCCN3C4=C2C=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-(3-Methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline is a synthetic compound with potential therapeutic applications. Its structure includes a hexahydropyrroloquinoxaline framework that has been associated with various biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C20H21F3N2O2
- Molecular Weight : 376.37 g/mol
- CAS Number : 898783-35-2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrroloquinoxaline core followed by functionalization at specific positions to introduce the methoxybenzyl and trifluoromethyl groups. These modifications are crucial for enhancing biological activity and selectivity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. The following sections summarize key findings related to its antibacterial and anticancer properties.
Antibacterial Activity
Research has demonstrated that derivatives of quinoxalines exhibit significant antibacterial properties. For instance:
- A study highlighted the synthesis of similar compounds that showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .
- The structure-activity relationship (SAR) indicates that the presence of trifluoromethyl and methoxybenzyl groups enhances the antibacterial efficacy against Gram-positive bacteria.
Anticancer Activity
The anticancer potential of quinoxaline derivatives has gained attention:
- A recent study evaluated various quinoxalines against non-small-cell lung cancer (NSCLC) cells and found promising results for compounds similar to this compound .
- Among these compounds, some demonstrated inhibitory effects comparable to established chemotherapeutics like cisplatin.
Data Table: Summary of Biological Activities
Case Studies
- Antibacterial Efficacy : In vitro studies conducted on MRSA strains revealed that modifications to the quinoxaline structure significantly increased antibacterial potency. The trifluoromethyl group was particularly noted for its role in enhancing membrane permeability and disrupting bacterial cell walls.
- Anticancer Screening : A series of quinoxaline derivatives were tested against NSCLC cell lines with varying genetic backgrounds. The results indicated that specific modifications led to selective cytotoxicity while minimizing effects on normal cells. This suggests a potential for developing targeted therapies using this compound.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : Methoxy (target compound) and fluorine () substituents modulate electron density, affecting reactivity and target binding.
- Lipophilicity : Trifluoromethyl groups (target, ) enhance lipophilicity (logP ~3.7 in ), influencing membrane permeability.
- Steric Hindrance : Bulky substituents like sulfonyl () or tert-pentyl () may reduce binding to compact enzymatic pockets.
Physicochemical Properties
| Property | Target Compound | |||
|---|---|---|---|---|
| Molecular Weight | 385.39 | 321.35 | 355.80 | 469.48 |
| logP (Predicted) | ~3.5 (estimated) | 2.8 | 3.7 | 4.1 |
| Polar Surface Area | ~40 Ų | 47.3 Ų | 47.3 Ų | 85.7 Ų |
| Hydrogen Bond Acceptors | 3 | 4 | 4 | 6 |
Key Observations :
- The target compound’s methoxy group reduces polarity compared to sulfonamide () or carbonitrile () derivatives.
Q & A
Basic Question: What are the key synthetic routes for synthesizing 5-(3-Methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline?
Answer:
The synthesis of this pyrroloquinoxaline derivative typically involves multi-step organic reactions. A common approach includes:
- Cyclization reactions to form the pyrrolo[1,2-a]quinoxaline core, often using catalysts like palladium or copper for cross-coupling steps.
- Functionalization of the core with trifluoromethyl and methoxybenzyl groups via nucleophilic substitution or Friedel-Crafts alkylation under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
- Purification via column chromatography or recrystallization to isolate intermediates.
Key intermediates include substituted quinoxaline precursors and benzyl-protected amines. Computational reaction path searches (e.g., quantum chemical calculations) can optimize yield and reduce trial-and-error experimentation .
Advanced Question: How can computational methods resolve contradictions in reaction mechanisms for trifluoromethyl group incorporation?
Answer:
Conflicting experimental data on trifluoromethylation pathways (e.g., radical vs. nucleophilic mechanisms) can be resolved using:
- Reaction path search algorithms (e.g., artificial force-induced reaction method) to map transition states and intermediates .
- Density Functional Theory (DFT) to calculate activation energies and compare theoretical vs. experimental yields. For example, DFT can clarify whether trifluoromethylation proceeds via a single-electron transfer (radical) or SN2 pathway .
- Machine learning to identify outliers in datasets, such as unexpected byproducts due to solvent polarity or temperature fluctuations .
Basic Question: What analytical techniques are essential for confirming the compound’s structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions (e.g., methoxybenzyl aromatic protons at δ 6.7–7.2 ppm) and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C20H20F3N3O) and isotopic patterns for trifluoromethyl groups .
- X-ray Crystallography: Resolve the hexahydropyrrolo ring conformation and intermolecular interactions (e.g., hydrogen bonding) .
Advanced Question: How can researchers design experiments to study structure-activity relationships (SAR) for this compound?
Answer:
- Fragment-based design: Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with cyano or methoxy groups) and compare bioactivity .
- In silico docking: Use molecular dynamics simulations to predict binding affinities to target proteins (e.g., kinases or GPCRs) .
- Statistical Design of Experiments (DoE): Apply factorial designs to evaluate variables (e.g., solvent polarity, temperature) on reaction efficiency and biological activity .
Basic Question: What methodologies are recommended for assessing purity and stability during storage?
Answer:
- HPLC/UPLC: Monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH) .
- Thermogravimetric Analysis (TGA): Assess thermal stability of the crystalline form .
- Karl Fischer Titration: Quantify hygroscopicity, critical for storage in anhydrous environments .
Advanced Question: How can enantiomeric purity be ensured in asymmetric synthesis of the hexahydropyrrolo ring?
Answer:
- Chiral Chromatography: Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers .
- Circular Dichroism (CD): Confirm absolute configuration via Cotton effects .
- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in hydrogenation or cyclization steps to control stereochemistry .
Basic Question: What safety protocols are critical when handling intermediates with reactive trifluoromethyl groups?
Answer:
- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF gas during deprotection) .
- Personal Protective Equipment (PPE): Acid-resistant gloves and goggles for handling trifluoromethylating agents like TMSCF3 .
- Waste Disposal: Neutralize acidic residues before disposal per EPA guidelines .
Advanced Question: How can researchers address discrepancies in biological activity data across assays?
Answer:
- Meta-analysis: Use statistical tools (e.g., ANOVA) to identify variability sources (e.g., cell line heterogeneity, assay sensitivity) .
- Orthogonal Assays: Validate results using complementary techniques (e.g., SPR for binding affinity vs. cell-based IC50) .
- Data Normalization: Account for batch effects (e.g., solvent lot variations) via internal controls .
Basic Question: What solvent systems are optimal for recrystallizing this compound?
Answer:
- Binary mixtures: Ethyl acetate/hexane (3:1) or dichloromethane/methanol (gradient) .
- Temperature control: Slow cooling from reflux to avoid amorphous solid formation .
Advanced Question: How can heterogeneous catalysis improve scalability of the methoxybenzylation step?
Answer:
- Solid-supported catalysts: Use Pd/C or zeolites to facilitate easy separation and reuse .
- Flow Chemistry: Optimize residence time and pressure for continuous benzylation .
- Green Chemistry Metrics: Calculate E-factors to compare waste generation across batch vs. flow methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
